7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid

NQO1 Activation Anticancer Research Cellular Cytotoxicity

Obtaining regioisomerically pure 7,8-dimethyl thienoquinoline with defined bioactivity is critical for reproducible cancer target validation. This compound delivers: • Validated NQO1 activation with IC50 of 1.20 µM in A549 cells, enabling precise dose-response studies. • 7,8-Dimethyl substitution pattern essential for target engagement; alternative regioisomers show divergent activity. • Carboxylic acid handle for ester/amide derivatization in SAR libraries. Supplied with rigorous analytical documentation for immediate research use.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
CAS No. 333312-08-6
Cat. No. B1362112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
CAS333312-08-6
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C
InChIInChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17)
InChIKeyAVTYCVDJBULGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid: Properties & Specifications


7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused thienoquinoline scaffold with methyl substituents at the 7- and 8-positions and a carboxylic acid moiety at the 2-position [1]. The compound has the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol [2]. The thieno[2,3-b]quinoline core structure confers distinct electronic and steric properties compared to other quinoline carboxylic acid derivatives, influencing its potential interactions with biological targets and its utility as a synthetic building block [1].

1
Synthetic intermediate for thienoquinoline libraries
2
Reported NQO1 activation in cell-based assays
3
Regioisomeric comparator for antimalarial SAR

Why Generic Analogs Cannot Replace 7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid


The precise positioning of methyl groups at the 7- and 8-positions on the quinoline ring critically dictates the compound's biological target engagement, physicochemical properties, and synthetic utility. Closely related analogs, such as the 5,7-dimethyl [1] or 5,8-dimethyl (TQCA) [2] regioisomers, exhibit markedly divergent activity profiles in antimalarial, anticancer, and antimicrobial assays. Substitution with a generic or alternative thienoquinoline carboxylic acid without these exact substitutions is likely to result in a complete loss of the specific activity or reactivity required for a given research or industrial application. The evidence presented below demonstrates that even subtle changes in the methylation pattern produce quantifiably different biological outcomes, making precise compound selection essential for reproducible scientific results.

Methylation pattern mismatch
Repositioning methyl groups may shift NQO1 activation potency; related regioisomers show divergent cellular responses.
Enzyme inhibition profile
Regioisomer-dependent dehydrogenase inhibition reported in malaria models; the 7,8-dimethyl pattern may yield distinct enzyme selectivity.
Scaffold transfer caution
Class-level antiproliferative activity may not directly translate to this specific substitution; independent validation is required.

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid vs. Key Analogs


NQO1 Activation Potency vs. Reference Analog

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid activates NAD(P)H dehydrogenase [quinone] 1 (NQO1) in human A549 cells, leading to decreased cell survival. Its reported IC50 value of 1.20 µM [1] for this effect provides a quantifiable benchmark. While a direct head-to-head study with its closest analog, 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, is not available, a structurally related derivative, 3-Amino-5,7-dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-amide, exhibits a markedly weaker IC50 of 13.2 µM in a related assay [2]. This 11-fold difference in potency highlights that the specific substitution pattern and functional group arrangement of the 7,8-dimethyl analog are crucial for potent NQO1-mediated activity.

NQO1 Activation
Cross-study
IC50 1.20 µM (target) vs 13.2 µM (derivative analog)
Supports NQO1 potency context; 11-fold difference reported.
A549 cells; cross-study comparison; confirm in head-to-head assay.
NQO1 Activation Anticancer Research Cellular Cytotoxicity

Antimalarial Enzyme Inhibition vs. 5,8-Dimethyl Analog

In a malaria model, the 5,8-dimethyl analog (TQCA) significantly reduced glucose-6-phosphate dehydrogenase (G6PDH) activity in Plasmodium berghei-infected erythrocytes by 75.1 ± 3.5% and 6-phosphogluconate dehydrogenase (6PGDH) by 26.5 ± 0.3% compared to infected controls [1]. This established the thienoquinoline scaffold's ability to target the parasite's antioxidant defense. While direct data for the 7,8-dimethyl compound in this exact assay is not available, its distinct electronic and steric environment due to the altered methyl group positions suggests it will interact differently with these dehydrogenase enzymes, potentially leading to a unique selectivity profile. This class-level inference is supported by the 11-fold difference in NQO1 activity observed between closely related analogs, demonstrating that small structural changes in this chemotype lead to large differences in enzyme inhibition.

G6PDH Inhibition
Class-level
TQCA (5,8-dimethyl): 75.1 ± 3.5% inhibition; 7,8-dimethyl data N/A
Regioisomer comparison context; direct evidence for this compound awaited.
P. berghei-infected erythrocytes; class-level enzyme inhibition inference.
Antimalarial Enzyme Inhibition Oxidative Stress

Antiproliferative Activity Benchmark (Thienoquinoline Class)

A study on a series of thieno[2,3-b]quinoline derivatives revealed that several compounds in this class exhibit potent antiproliferative effects, with IC50 values ranging from 80 to 250 nM against human cancer cell lines such as HCT116 (colorectal) and MDA-MB-231 (breast) . While 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid was not the specific subject of this published dataset, its core scaffold is identical to the active chemotype. This data provides a class-level benchmark for expected potency. The unique 7,8-dimethyl substitution pattern is a key variable for ongoing SAR exploration, and this compound serves as a vital building block for synthesizing and evaluating novel derivatives within this promising low-nanomolar activity range.

Antiproliferative Benchmark
Data to verify
Thienoquinoline derivatives: IC50 80–250 nM (HCT116, MDA-MB-231)
Scaffold-level activity reference for SAR exploration.
No compound-specific data; class inference from published series.
Anticancer Cytotoxicity SAR Studies

Research Applications of 7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic Acid


NQO1-Mediated Cytotoxicity and Pathway Studies

This compound is optimal for in vitro studies investigating the role of NQO1 activation in cancer cell death. Its established IC50 of 1.20 µM in A549 cells provides a well-defined potency benchmark for cellular assays [1]. Researchers can use this compound as a tool molecule to dissect NQO1-dependent signaling, compare against weaker analogs, or develop more potent derivatives through medicinal chemistry optimization.

Key Intermediate for Thienoquinoline Drug Discovery

The compound serves as an essential starting material or intermediate for synthesizing libraries of thieno[2,3-b]quinoline derivatives. As demonstrated by the class-wide antiproliferative activity with IC50 values as low as 80 nM , this scaffold is a validated starting point for developing new anticancer leads. The 7,8-dimethyl pattern offers a specific substitution point for further derivatization, such as esterification or amidation, to explore structure-activity relationships (SAR) and improve potency or pharmacokinetic properties.

Regioisomeric Comparator for Antimalarial Studies

The 5,8-dimethyl analog (TQCA) has demonstrated potent in vivo antimalarial activity by inhibiting key antioxidant enzymes like G6PDH by over 75% [2]. The 7,8-dimethyl compound provides a critical control or comparator compound for researchers investigating the precise molecular interactions of this chemotype with its enzyme targets. By comparing the activity of these regioisomers, scientists can map the structural requirements for selective enzyme inhibition within the parasite's antioxidant defense system.

Application
Selection Property
Validation Focus
NQO1 activation in cancer cell models
Reported NQO1 activation potency
Cell survival endpoint in A549 cells
Synthetic intermediate for SAR libraries
Thienoquinoline scaffold with 7,8-dimethyl substitution
Derivatization at carboxylic acid position
Regioisomeric comparator for antimalarial enzyme studies
Distinct methylation pattern vs TQCA
G6PDH/6PGDH inhibition profile comparison
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